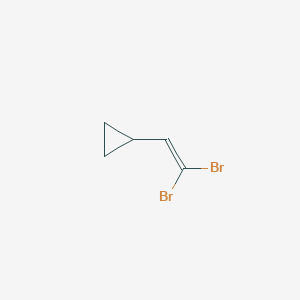

1-(2,2-Dibromoethenyl)cyclopropane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dibromoethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBNUEQKNNQJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383156 | |

| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122244-78-4 | |

| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,2 Dibromoethenyl Cyclopropane and Its Analogs

Strategies for Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring is a cornerstone of the synthesis of these target molecules. Various methods have been developed, each with its own advantages and substrate scope. These methods often involve the reaction of an alkene with a carbene or carbenoid species.

Cyclopropanation Reactions Utilizing Carbenoid Species

Carbenoid species, which are metal-stabilized carbenes, are widely used for cyclopropanation due to their enhanced stability and selectivity compared to free carbenes. acsgcipr.org The generation and reaction of these carbenoids are central to many synthetic strategies.

Metal carbenoids are generally more stable and less reactive than their free carbene counterparts, allowing for more controlled and synthetically useful transformations. acsgcipr.org The choice of metal can significantly influence the reactivity and selectivity of the cyclopropanation reaction. Metals such as rhodium, ruthenium, iridium, gold, platinum, copper, iron, and nickel have all been employed in carbene transfer reactions. acsgcipr.org For instance, the use of metal complexes to decompose diazoalkanes is a common method for generating metal carbenoids in situ. acsgcipr.org

The addition of carbenes and carbenoids to alkenes is a stereospecific process, proceeding in a syn manner. wikipedia.org This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, the reaction of dibromocarbene with cis-2-butene (B86535) yields cis-2,3-dimethyl-1,1-dibromocyclopropane, while the trans isomer of the alkene gives the trans cyclopropane product exclusively. wikipedia.org

Photochemical Cyclopropanation Techniques

Photochemical methods offer an alternative route for the generation of carbenes, which can then undergo cyclopropanation. acs.orgresearchgate.net These reactions often involve the photolysis of suitable precursors, such as diazo compounds or cyclopropanated aromatic systems. researchgate.netmasterorganicchemistry.com

One approach involves the photochemical extrusion of a stable aromatic molecule, like phenanthrene, from a cyclopropanated aromatic system to generate a carbene. acs.orgresearchgate.net For example, photolysis of 1-vinylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene derivatives in the presence of an olefin trap can afford the corresponding cyclopropane adducts. acs.org This method provides a pathway to generate allenylidenes, which are a type of carbene, under relatively mild conditions. acs.org

It is important to note that photochemical generation of carbenes from diazo compounds can sometimes be complicated by side reactions of the excited state of the precursor. researchgate.net However, the use of cyclopropanated aromatic systems can mitigate this issue by providing a clean source of the desired carbene. researchgate.net

Advanced Cyclopropanation Reagents and Conditions (e.g., Simmons-Smith)

The Simmons-Smith reaction is a classic and highly effective method for cyclopropanation that utilizes an organozinc carbenoid. wikipedia.orgthermofisher.com This reaction involves treating an alkene with diiodomethane (B129776) and a zinc-copper couple to form the corresponding cyclopropane. wikipedia.orgthermofisher.com A key advantage of the Simmons-Smith reaction is its stereospecificity, where the configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.org

Several modifications to the original Simmons-Smith protocol have been developed to improve its efficiency and expand its scope. The Furukawa modification, for instance, employs diethylzinc (B1219324) in place of the zinc-copper couple, often leading to higher yields and increased reactivity. wikipedia.orgtcichemicals.com The reactivity of the Simmons-Smith reagent is generally influenced by steric effects, with the cyclopropanation typically occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur cis to the hydroxyl group due to coordination with the zinc atom. wikipedia.orgmarquette.edu

Researchers have also developed tunable zinc carbenoid reagents by replacing the iodide ligand on the zinc with strongly electron-withdrawing groups. organic-chemistry.org These modified reagents can enable the rapid cyclopropanation of alkenes without the need for a directing group. organic-chemistry.org

| Cyclopropanation Method | Reagents | Key Features | Reference(s) |

| Carbenoid (General) | Diazo compounds, Metal catalysts (Rh, Ru, Cu, etc.) | Stereospecific, Controllable reactivity | acsgcipr.org |

| Photochemical | Cyclopropanated aromatics, Light | Generation of reactive carbenes | acs.orgresearchgate.net |

| Simmons-Smith | CH₂I₂, Zn-Cu couple | Stereospecific, Good for unfunctionalized alkenes | wikipedia.orgthermofisher.com |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity and yield | wikipedia.orgtcichemicals.commdpi.com |

Introduction of the 2,2-Dibromoethenyl Moiety

The introduction of the 2,2-dibromoethenyl group is the second critical step in the synthesis of the target compound. This can be achieved through several olefination strategies, most notably the Wittig reaction and its variations.

Wittig-Type Olefination Approaches (e.g., CBr₄/PPh₃)

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. wvu.edumasterorganicchemistry.comlibretexts.org To synthesize 1-(2,2-dibromoethenyl)cyclopropane, cyclopropanecarboxaldehyde (B31225) can be reacted with a phosphorus ylide generated from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). prepchem.com

The reaction proceeds through the formation of a phosphonium (B103445) ylide, which then reacts with the aldehyde to form an oxaphosphetane intermediate. wvu.edumasterorganicchemistry.com This intermediate subsequently collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. wvu.eduumass.edu

A specific example involves the reaction of methyl-(1R)-cis-caronaldehyde with triphenylphosphine and carbon tetrabromide in dry dichloromethane (B109758) to produce the corresponding 2,2-dibromovinyl cyclopropane derivative. prepchem.com This method is also applicable to a range of other aldehydes, demonstrating its versatility. researchgate.netrsc.org

| Starting Aldehyde | Reagents | Product | Reference(s) |

| Methyl-(1R)-cis-caronaldehyde | PPh₃, CBr₄, CH₂Cl₂ | (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid (after hydrolysis) | prepchem.com |

| General Aldehydes | PPh₃, CBr₄ | gem-Dibromoalkenes | researchgate.netrsc.org |

Bromination and Dehydrobromination Sequences

An alternative strategy for introducing the 2,2-dibromoethenyl group involves the bromination of a suitable precursor followed by dehydrobromination. For instance, a vinylcyclopropane (B126155) can undergo bromination across the double bond, followed by a double dehydrobromination to yield the desired gem-dibromoalkene. The reaction of vinylcyclopropane with HBr, for example, leads to a rearranged alkyl bromide, indicating the reactivity of the cyclopropane ring under certain conditions. vaia.com

While not as direct as the Wittig approach for this specific target, bromination-dehydrobromination sequences are a fundamental tool in organic synthesis for the formation of carbon-carbon double and triple bonds.

Conversion from Precursors such as 2,2-Dibromocyclopropanecarbaldehyde

The synthesis of 1-(2,2-dibromoethenyl)cyclopropane from its corresponding aldehyde precursor, 2,2-dibromocyclopropanecarbaldehyde, is effectively achieved through olefination reactions that convert a formyl group into a dibromoethenyl group. The most prominent and widely applied method for this specific one-carbon homologation is the Corey-Fuchs reaction. alfa-chemistry.comwikipedia.orgnih.gov

The Corey-Fuchs reaction transforms an aldehyde into a 1,1-dibromoalkene, which can then be isolated. wikipedia.orgtcichemicals.com This two-step process begins with the generation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). nih.gov This ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction to yield the desired 1,1-dibromoolefin. alfa-chemistry.comwikipedia.org

The general mechanism involves the nucleophilic attack of triphenylphosphine on carbon tetrabromide to form an intermediate, which then generates the dibromomethylene phosphorus ylide. alfa-chemistry.com This ylide adds to the aldehyde carbonyl group, leading to a betaine (B1666868) intermediate that cyclizes to an oxaphosphetane. alfa-chemistry.com This intermediate then fragments to give triphenylphosphine oxide and the target 1-(2,2-dibromoethenyl)cyclopropane. alfa-chemistry.com To improve reaction yields and simplify the separation of byproducts, zinc dust can be added, which facilitates the formation of the ylide intermediate and reduces the required amount of triphenylphosphine. alfa-chemistry.comwikipedia.org

The reaction is highly reliable for converting aldehydes to terminal dibromoalkenes and has been utilized in the total synthesis of complex natural products. alfa-chemistry.comnih.gov While the subsequent step in a typical Corey-Fuchs protocol involves treatment with a strong base like n-butyllithium (n-BuLi) to form a terminal alkyne, for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane, the reaction is stopped after the formation of the dibromoalkene. tcichemicals.comorganic-chemistry.org

Table 1: Reagents and Conditions for Corey-Fuchs Reaction

| Reagent | Role | Common Conditions |

|---|---|---|

| Carbon Tetrabromide (CBr₄) | Bromine source for ylide formation | Used in conjunction with PPh₃ |

| Triphenylphosphine (PPh₃) | Forms the phosphorus ylide | Typically 2 equivalents are used |

| Zinc Dust (Zn) | Optional, promotes ylide formation | Reduces amount of PPh₃ needed |

| Aldehyde | Substrate (e.g., 2,2-dibromocyclopropanecarbaldehyde) | Reacts with the ylide |

| Solvent | Reaction medium | Dichloromethane (CH₂Cl₂) is common |

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of 1-(2,2-dibromoethenyl)cyclopropane and its derivatives requires precise control over the stereochemistry during the formation of the cyclopropane ring and subsequent transformations.

Control of Relative Stereochemistry in Cyclopropane Formation

The formation of the cyclopropane ring is a critical step where relative stereochemistry (diastereoselectivity) can be controlled. Cyclopropanation reactions, such as the Simmons-Smith reaction, are well-known methods where the stereochemical outcome can be directed by functional groups already present in the substrate. marquette.edu For instance, in the cyclopropanation of allylic alcohols, the hydroxyl group can direct the zinc-carbenoid reagent to the same face of the double bond, resulting in high diastereoselectivity. marquette.edu

This principle of directed cyclopropanation can be applied to create substituted cyclopropanes with a defined relative stereochemistry. The diastereoselectivity of such reactions is often influenced by the steric and electronic nature of both the alkene substrate and the cyclopropanating agent. nih.govnih.gov In the synthesis of 1,2-divinylcyclopropanes, the structure of the diene substrate was found to strongly influence the diastereoselectivity of the cyclopropanation. nih.gov Modern electrochemical methods have also been developed that allow for highly diastereoselective cyclopropane synthesis from unactivated alkenes and carbon pronucleophiles. nih.gov For precursors to 1-(2,2-dibromoethenyl)cyclopropane, controlling the cis or trans relationship of substituents on the cyclopropane ring is crucial and is typically achieved by selecting appropriate starting alkenes and cyclopropanation conditions.

Enantioselective Approaches to Chiral 1-(2,2-Dibromoethenyl)cyclopropane Derivatives

Producing chiral, enantioenriched derivatives of 1-(2,2-dibromoethenyl)cyclopropane necessitates the use of enantioselective synthetic methods. Such approaches often involve one of two strategies: using a chiral catalyst to induce asymmetry during the cyclopropanation step or starting from a chiral, non-racemic precursor.

Catalytic enantioselective cyclopropanation is a powerful tool. Transition metal catalysts, often featuring rhodium or copper complexed with chiral ligands, can catalyze the reaction of a diazo compound with an alkene to produce chiral cyclopropanes with high enantioselectivity. organic-chemistry.org More recently, biocatalytic methods using engineered enzymes have emerged as a strategy for the enantio- and diastereoselective synthesis of polysubstituted cyclopropanes. researchgate.net

Another approach is the use of chiral auxiliaries. A chiral group can be temporarily attached to the substrate to direct the cyclopropanation reaction, after which the auxiliary is removed. For example, diastereoselective Simmons-Smith cyclopropanation of a chiral acetal (B89532) has been used to generate an enantiomerically enriched cyclopropane derivative. marquette.edu Furthermore, stable, enantioenriched cyclopropanone (B1606653) equivalents, such as 1-sulfonylcyclopropanols, have been synthesized and can serve as chiral building blocks for more complex cyclopropane derivatives. nih.gov These established strategies could be adapted for the enantioselective synthesis of chiral precursors to 1-(2,2-dibromoethenyl)cyclopropane.

Retention of Stereochemistry in Synthetic Transformations

Once a chiral center on the cyclopropane ring is established, it is often crucial that subsequent chemical modifications proceed with retention of stereochemistry. The rigid structure of the cyclopropane ring can facilitate this.

In substitution reactions occurring at a stereocenter on a cyclopropane ring, the stereochemical outcome can be controlled. Research has shown that substitution can proceed with retention of configuration, a phenomenon attributed to the steric shielding of one face of the molecule by a bulky substituent group. documentsdelivered.com In one example, the reaction of a cobaloxime with a substituted bromocyclopropane (B120050) proceeded with complete retention of stereochemistry because the bulky dihydrophenanthrene part of the molecule blocked the reagent's approach from one side. documentsdelivered.com

For a molecule like chiral 1-(2,2-dibromoethenyl)cyclopropane, many transformations of the dibromoethenyl group (for example, metal-catalyzed cross-coupling reactions) would not be expected to affect the stereocenters on the cyclopropane ring itself. Therefore, the absolute configuration of the cyclopropane core would be retained throughout the synthetic sequence, allowing for the creation of diverse chiral derivatives from a single enantioenriched intermediate.

Reactivity and Mechanistic Investigations of 1 2,2 Dibromoethenyl Cyclopropane

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely used transformation in organometallic chemistry for the preparation of organolithium compounds from organic halides. This reaction is particularly effective for converting vinyl and aryl halides into their corresponding lithium reagents. The exchange process is typically rapid, often proceeding quickly at low temperatures, and its rate is influenced by the stability of the resulting carbanion intermediate, following the general trend of sp > sp2 > sp3 hybridization.

Lithium-Bromine Exchange at the Vinylic Carbon

The reaction of 1-(2,2-Dibromoethenyl)cyclopropane with alkyllithium reagents, such as n-butyllithium (n-BuLi) or methyllithium (MeLi), primarily initiates a lithium-bromine exchange at one of the vinylic carbon atoms. This process is a kinetically controlled reaction that is generally faster than nucleophilic addition. The exchange rate for halogens follows the trend I > Br > Cl, making the dibromo compound a suitable substrate for this transformation.

The reaction is typically performed at very low temperatures, such as -78 °C, to prevent side reactions and ensure the stability of the organometallic intermediate formed. The mechanism is believed to involve the formation of an "ate-complex" where the alkyllithium reagent attacks the bromine atom. For vinyl halides, the lithium-bromine exchange is known to be stereospecific, proceeding with retention of the double bond's configuration. In the case of 1-(2,2-dibromoethenyl)cyclopropane, the exchange converts the C-Br bond into a C-Li bond, setting the stage for subsequent reactions.

| Reagent | Typical Conditions | Product Type |

| Alkyllithium (e.g., n-BuLi, MeLi) | Low temperature (-78 °C), inert solvent (e.g., ether, THF) | Vinyllithium (B1195746) intermediate |

| --- | --- | --- |

Formation and Reactivity of Organometallic Intermediates (e.g., Cyclopropyllithium)

The lithium-bromine exchange reaction on 1-(2,2-dibromoethenyl)cyclopropane does not form a simple cyclopropyllithium but rather a more complex organometallic intermediate: a lithium α-halo carbenoid, specifically (2-bromo-1-cyclopropylvinyl)lithium. These carbenoid species are known to be highly reactive and often thermally labile.

The equilibrium for the formation of vinyllithiums from vinyl halides and alkyllithiums is generally favorable because the resulting lithium-bearing carbon has high s-character, which enhances its stability compared to the initial alkyllithium reagent. This intermediate is a potent nucleophile and a precursor to a vinylidene carbene. Its primary mode of reactivity under the reaction conditions is the elimination of lithium bromide (LiBr) to generate a highly unstable and reactive vinylcyclopropylidene carbene. This elimination is a crucial step that leads directly to the rearrangement pathways discussed in the following section.

Rearrangement Pathways

The vinylcyclopropylidene carbene generated from the organometallic intermediate is not isolated but undergoes immediate and complex rearrangements. These transformations are driven by the release of ring strain from the cyclopropane (B1198618) moiety and the inherent reactivity of the carbene.

Vinylcyclopropylidene-Cyclopentenylidene Rearrangements

Theoretical and experimental studies have shown that the principal rearrangement pathway for the vinylcyclopropylidene intermediate involves a transformation into a cyclopentenylidene. This process is part of a broader class of vinylcyclopropane (B126155) rearrangements. The reaction cascade begins with the formation of the vinylcyclopropylidene, which then rapidly rearranges.

Computational studies on the thermal rearrangement of singlet 2-vinylcyclopropylidene indicate a multi-step pathway. The process is predicted to proceed through the formation of a nonclassical carbene, which then flattens to a planar 3-cyclopentenylidene. A final 1,2-hydrogen migration leads to the formation of cyclopentadiene. This entire sequence is energetically favorable, with a very low predicted activation energy, suggesting the rearrangement should be highly efficient even at low temperatures.

In practice, the reaction of 1,1-dibromo-2-vinylcyclopropane (a closely related parent structure) with methyllithium at low temperatures aligns with theoretical predictions, yielding cyclopentadiene as the major product. This confirms that the vinylcyclopropylidene-cyclopentenylidene rearrangement is the dominant reaction pathway.

However, product diversion can occur. Theoretical calculations suggest a competing, albeit less favorable, ring-opening pathway where the vinylcyclopropylidene rearranges to form vinylallene (1,2,4-pentatriene). The transition state for this ring-opening is higher in energy than that for the rearrangement to the cyclopentenylidene precursor. Consequently, vinylallene is expected to be a minor product, if formed at all. The precise distribution of products can be sensitive to the specific substrate, reaction conditions, and the conformation (s-cis vs. s-trans) of the vinylcyclopropylidene intermediate.

| Precursor | Reagent/Conditions | Major Product | Minor Product(s) |

| 1,1-Dibromo-2-vinylcyclopropane | MeLi, -78 °C | 1,3-Cyclopentadiene | Vinylallene (predicted) |

| --- | --- | --- | --- |

The efficiency and outcome of the vinylcyclopropane rearrangement can be significantly influenced by substituents on either the cyclopropane ring or the vinyl group. While specific studies on substituted 1-(2,2-dibromoethenyl)cyclopropane are limited, general principles from related systems can be applied.

Computational studies on the rearrangement of vinylcyclopropane radical cations have shown that the activation energy of the system is sensitive to the nature and position of substituents.

Electronic Effects: Cation-stabilizing or radical-stabilizing substituents placed at select positions on the vinylcyclopropane framework can substantially reduce the activation energy for the rearrangement, making it more facile. For instance, a strongly cation-stabilizing group can change the mechanism from stepwise to a concerted, barrierless ring-opening. In the context of the carbene rearrangement, substituents that stabilize the developing cyclopentenylidene intermediate would be expected to favor this pathway.

Steric Effects: Steric hindrance plays a crucial role. Bulky substituents can disfavor certain transition states, potentially altering the product ratio or inhibiting the rearrangement altogether. For example, large groups could create repulsive nonbonded interactions in the transition structure, raising the energy barrier for a specific pathway. Studies on asymmetrically substituted cyclopropyl (B3062369) carbenes have shown that the least substituted bond of the cyclopropane ring preferentially migrates during rearrangement, indicating a strong steric influence.

| Substituent Type | Position | Predicted Effect on Rearrangement |

| Cation/Radical Stabilizing | Select positions on the ring or vinyl group | Lowers activation energy, promotes rearrangement |

| Electron Withdrawing | Varies | May disfavor pathways with cationic character |

| Bulky/Steric Hindrance | Any position | Can inhibit rearrangement or divert pathway |

| --- | --- | --- |

Carbene-Mediated Rearrangements and C-H Insertion Processes

The reaction of 1-(2,2-dibromoethenyl)cyclopropane with reagents like methyllithium can lead to the formation of a highly reactive vinylcyclopropylidene intermediate. nih.gov This carbene species can then undergo various rearrangements. Theoretical studies have investigated the thermal rearrangements of the parent 2-vinylcyclopropylidene, which can lead to products such as 1,3-cyclopentadiene and vinylallene. nih.gov The favored reaction pathway is influenced by the conformation of the vinylcyclopropylidene. The rearrangement of the s-cis conformer to 1,3-cyclopentadiene is predicted to be a very low-energy process. nih.gov This transformation proceeds through a multi-step pathway involving the formation of a nonclassical carbene, which then rearranges to a 3-cyclopentenylidene, followed by a 1,2-hydrogen shift. nih.gov

Carbenes are known to undergo C-H insertion reactions, a process where the carbene carbon inserts into a carbon-hydrogen bond. princeton.eduyoutube.com While specific studies on C-H insertion of 1-(2,2-dibromoethenyl)cyclopropylidene are not detailed in the provided results, the general reactivity of carbenes suggests this is a possible reaction pathway. princeton.eduyoutube.comnih.gov The use of cyclopropenes as precursors for metal carbenoids in intramolecular C-H insertion reactions has been explored, highlighting the potential for such transformations. nih.gov

Thermal and Metal-Mediated Ring-Opening Rearrangements (e.g., Vinylcyclopropane to Cyclopentene)

The vinylcyclopropane to cyclopentene (B43876) rearrangement is a well-documented thermal or metal-mediated ring expansion reaction. wikipedia.orgnih.govorganicreactions.org This rearrangement has been a key step in the synthesis of various complex natural products. nih.gov The mechanism of this transformation can be complex, potentially involving either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway. wikipedia.org The operative mechanism is highly dependent on the specific substrate. wikipedia.org

The discovery of this rearrangement dates back to 1959 with the thermal isomerization of 2,2-dichlorovinylcyclopropane. organicreactions.org Since then, numerous studies have explored the scope and mechanism of this reaction with various substituted vinylcyclopropanes. organicreactions.org Transition-metal catalysis has also been employed to facilitate these rearrangements under milder conditions. organicreactions.orgchemrxiv.org For instance, rhodium catalysts have been used in the enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes to produce chiral cyclopentenes. chemrxiv.org Lewis acids, such as Yb(OTf)3, can also mediate the rearrangement of fused vinylcyclopropanes. digitellinc.com

The table below summarizes different conditions that can promote the vinylcyclopropane-cyclopentene rearrangement.

| Condition | Catalyst/Reagent | Temperature | Key Features |

| Thermal | None | > 400 °C | High temperatures often required. wikipedia.org |

| Metal-Mediated | Rhodium(I) complexes | Varies | Can allow for enantioselective transformations. chemrxiv.org |

| Metal-Mediated | Yb(OTf)3 | Feasible temperatures | Promotes rearrangement of fused systems. digitellinc.com |

Cope and Relatedwikipedia.orgwikipedia.org-Sigmatropic Rearrangements of Substituted Analogs

The Cope rearrangement is a organicreactions.orgorganicreactions.org-sigmatropic rearrangement of 1,5-dienes that occurs upon heating. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com While 1-(2,2-dibromoethenyl)cyclopropane itself is not a 1,5-diene, substituted analogs, particularly divinylcyclopropanes, can undergo this type of rearrangement. organicreactions.org The reaction proceeds through a concerted, cyclic transition state and is governed by the principles of orbital symmetry. masterorganicchemistry.comwikipedia.org

For certain constrained systems, such as cis-1,2-divinylcyclopropanes, the Cope rearrangement can proceed through a boat-like transition state. wikipedia.org The driving force for the rearrangement in some cases can be the release of ring strain. masterorganicchemistry.com For example, the expansion of a cyclobutane ring to a cyclooctadiene via a Cope rearrangement is driven by the relief of the significant strain in the four-membered ring. masterorganicchemistry.com

Related nih.govorganicreactions.org- and organicreactions.orgorganicreactions.org-sigmatropic rearrangements have been observed in cyclopropenylcarbinol derivatives, leading to the formation of alkylidenecyclopropanes. nih.gov These reactions provide a stereoselective route to functionalized cyclopropane-containing molecules. nih.gov

Addition Reactions to the Olefinic and Cyclopropane Moieties

Electrophilic Additions to the Dibromoethenyl Group

The dibromoethenyl group in 1-(2,2-dibromoethenyl)cyclopropane contains a carbon-carbon double bond, which is susceptible to electrophilic addition reactions. libretexts.org In a typical electrophilic addition, the pi electrons of the double bond attack an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Common electrophilic reagents that add to alkenes include hydrogen halides (HX), halogens (X2), and reagents that provide an electrophilic oxygen, such as peroxycarboxylic acids. libretexts.orglumenlearning.com The addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. The presence of the two bromine atoms on one of the vinyl carbons in 1-(2,2-dibromoethenyl)cyclopropane would significantly influence the regioselectivity of such an addition due to electronic effects.

Nucleophilic Additions and Substitution at the Dibromoethenyl Group

While electrophilic additions are more common for simple alkenes, the presence of two electron-withdrawing bromine atoms on the ethenyl group of 1-(2,2-dibromoethenyl)cyclopropane can make the double bond susceptible to nucleophilic attack, a reaction known as nucleophilic vinylic substitution. This type of reaction is generally less common than nucleophilic aromatic or aliphatic substitution but can occur with suitably activated substrates.

The mechanism of nucleophilic vinylic substitution can vary, but it often involves an addition-elimination or an elimination-addition pathway. Given the structure of 1-(2,2-dibromoethenyl)cyclopropane, an addition-elimination mechanism would likely involve the initial attack of a nucleophile on one of the vinyl carbons, followed by the elimination of a bromide ion.

Ring-Opening Reactions of the Cyclopropane under Various Conditions

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.orgslideshare.net Unlike typical alkanes, cyclopropanes can undergo addition reactions that lead to the cleavage of a carbon-carbon bond in the ring. pharmaguideline.comdalalinstitute.com

Electrophilic Addition and Ring Opening: Electrophilic reagents, such as strong acids (e.g., HBr, HI), can protonate a carbon-carbon bond of the cyclopropane ring, leading to a carbocation intermediate that is then attacked by a nucleophile, resulting in a ring-opened product. slideshare.netdalalinstitute.com The regioselectivity of this ring-opening is governed by Markovnikov's rule, with the nucleophile adding to the more substituted carbon. dalalinstitute.com

Radical Reactions: The cyclopropane ring can also be opened via radical pathways. For example, reaction with halogens in the presence of UV light can lead to ring-opened halogenated products. pharmaguideline.com Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have also been reported. beilstein-journals.org

Metal-Mediated Ring Opening: Transition metals can catalyze the ring-opening of cyclopropanes. For instance, rhodium-catalyzed ring-opening of vinyl gem-difluorocyclopropanes has been shown to generate vinylic allyl rhodium intermediates. chemrxiv.org Silver ions can facilitate the solvolytic ring opening of halocyclopropanes by assisting in the departure of the halide ion. tue.nl

The table below provides a summary of different conditions that can lead to the ring-opening of a cyclopropane ring.

| Reaction Type | Reagents/Conditions | Intermediate | Product Type |

| Electrophilic Addition | HBr, HI | Carbocation | Ring-opened alkyl halide slideshare.netdalalinstitute.com |

| Radical Halogenation | Br2, Cl2 / UV light | Radical | Ring-opened dihalide pharmaguideline.com |

| Oxidative Radical | Mn(OAc)3, Visible light | Radical | Ring-opened and cyclized products beilstein-journals.org |

| Metal-Mediated | Rhodium catalysts | Allylic metal intermediate | Varies depending on subsequent reaction chemrxiv.org |

| Solvolytic (Ag+ assisted) | Silver salts in nucleophilic solvent | Cyclopropyl cation | Allylic ethers, alcohols, or esters tue.nl |

Enzymatic Transformations and Ring Strain Release Mechanisms

While specific enzymatic transformations of 1-(2,2-dibromoethenyl)cyclopropane have not been extensively documented in the literature, the known reactivity of its constituent functional groups—the vinylcyclopropane and the gem-dibromoalkene moieties—allows for the postulation of several plausible biocatalytic pathways. Enzymes such as dehalogenases, monooxygenases, and lipases are known to catalyze reactions on similar substrates. nih.govnih.govmdpi.comnih.govwikipedia.orgmdpi.com

Dehalogenases, for instance, are capable of cleaving carbon-halogen bonds and could potentially act on the dibromoethenyl group. nih.govmdpi.commdpi.com This could proceed via a reductive, oxidative, or hydrolytic mechanism, depending on the specific enzyme and reaction conditions. Reductive dehalogenation, often observed in anaerobic microorganisms, could lead to the sequential removal of bromine atoms. mdpi.com

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a significant driving force for ring-opening reactions. In the context of 1-(2,2-dibromoethenyl)cyclopropane, the adjacent vinyl group can facilitate this process. Enzymatic systems, particularly those involving monooxygenases like cytochrome P450, could potentially catalyze the epoxidation of the double bond. wikipedia.orglibretexts.orglibretexts.org The resulting epoxide is a versatile intermediate that can undergo subsequent intramolecular ring-opening, driven by the release of ring strain, to yield functionalized five-membered ring systems.

Lipases, which are versatile biocatalysts, could potentially catalyze the hydrolysis of the dibromoethenyl group under specific conditions, although this is less common than their typical esterification and hydrolysis reactions. nih.govmdpi.comresearchgate.net The interaction of the substrate with the enzyme's active site could also induce conformational changes that facilitate ring-opening.

The general mechanism for a plausible enzymatic ring-opening transformation is depicted below:

Plausible Enzymatic Ring-Opening Mechanism

| Step | Description | Intermediate |

| 1 | Enzymatic epoxidation of the vinyl group by a monooxygenase. | 1-(2,2-dibromoethenyl)cyclopropane oxide |

| 2 | Enzyme-mediated or spontaneous intramolecular rearrangement. | Carbocation intermediate |

| 3 | Nucleophilic attack by water or other active site residues. | Functionalized cyclopentene derivative |

It is important to note that these proposed enzymatic transformations are based on the known reactivity of similar structures and require experimental validation for 1-(2,2-dibromoethenyl)cyclopropane.

Oxidation and Reduction Chemistry

The presence of both a carbon-carbon double bond and two carbon-bromine bonds makes 1-(2,2-dibromoethenyl)cyclopropane susceptible to a variety of oxidation and reduction reactions. The selectivity of these transformations is a key aspect of its chemistry.

Chemoselective Reduction of the Dibromoethenyl Group

The dibromoethenyl group can be chemoselectively reduced. Ene reductases are a class of enzymes that can catalyze the stereoselective reduction of activated alkenes, and similar enzymes could potentially reduce the double bond of 1-(2,2-dibromoethenyl)cyclopropane. rsc.orgnih.govresearchgate.net Biocatalytic hydrogenation using whole-cell systems or isolated enzymes offers a green alternative to traditional chemical methods. chemrxiv.org

Chemical methods for the selective reduction of the dibromoethenyl group are also plausible. For instance, catalytic hydrogenation with specific catalysts could selectively reduce the double bond while leaving the cyclopropane ring and the carbon-bromine bonds intact. Site-selective hydrogenation of alkenes can be achieved using various transition metal catalysts. researchgate.netresearchgate.netnih.gov

Oxidation Pathways Leading to Functionalized Derivatives

The vinylcyclopropane moiety is susceptible to various oxidative transformations. Monooxygenases, particularly cytochrome P450 enzymes, are known to catalyze the epoxidation of alkenes with high regio- and stereoselectivity. wikipedia.orglibretexts.orglibretexts.orgtudelft.nlnih.gov The epoxidation of the double bond in 1-(2,2-dibromoethenyl)cyclopropane would yield the corresponding epoxide, a valuable synthetic intermediate.

Another potential oxidation pathway is dihydroxylation, which can be achieved using enzymes or chemical reagents like osmium tetroxide or potassium permanganate. libretexts.orgyoutube.comlibretexts.org This would lead to the formation of a vicinal diol. The stereochemistry of the dihydroxylation (syn or anti) would depend on the specific reagents and conditions used.

Oxidative cleavage of the double bond is a more drastic transformation that would break the carbon-carbon double bond to form carbonyl compounds. ucla.edulibretexts.orgnih.govlibretexts.orgyoutube.com This can be achieved using strong oxidizing agents like ozone (ozonolysis) followed by an appropriate workup.

The following table summarizes potential oxidation products of 1-(2,2-dibromoethenyl)cyclopropane:

Potential Oxidation Products

| Reagent/Enzyme | Reaction Type | Product |

| Monooxygenase (e.g., P450) | Epoxidation | 1-(2,2-dibromoethenyl)cyclopropane oxide |

| Osmium Tetroxide | Syn-dihydroxylation | 1-(1,2-dihydroxy-2,2-dibromoethyl)cyclopropane |

| Ozone (O₃) followed by DMS | Oxidative Cleavage | Cyclopropanecarbaldehyde and Dibromomethane |

These oxidative pathways provide routes to a variety of functionalized derivatives of 1-(2,2-dibromoethenyl)cyclopropane, highlighting its potential as a versatile building block in organic synthesis.

Organometallic Chemistry and Catalysis with 1 2,2 Dibromoethenyl Cyclopropane

Transition Metal-Catalyzed Cross-Coupling Reactions

The gem-dibromoethenyl group in 1-(2,2-dibromoethenyl)cyclopropane provides two reactive sites for cross-coupling reactions, allowing for sequential and selective functionalization. This dual reactivity, coupled with the electronic and steric influence of the cyclopropyl (B3062369) group, makes it a fascinating substrate for catalytic C-C bond formation.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis has been a cornerstone of cross-coupling chemistry for decades, and its application to 1-(2,2-dibromoethenyl)cyclopropane has yielded significant synthetic advancements. The well-established Suzuki-Miyaura, Heck, and Stille couplings have all been successfully employed to modify this versatile substrate.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a powerful tool for the formation of C(sp²)–C(sp²) bonds. In the context of 1-(2,2-dibromoethenyl)cyclopropane, this reaction allows for the introduction of a wide array of aryl and vinyl substituents. A key aspect of this transformation is the regioselective mono-substitution of one of the bromine atoms.

Research has shown that under specific palladium-catalyzed conditions, the Suzuki-Miyaura reaction of 1-(2,2-dibromoethenyl)cyclopropane with arylboronic acids proceeds with a high degree of regioselectivity. The reaction typically favors the substitution of the bromine atom that is trans to the cyclopropyl group, leading to the formation of (E)-1-(2-bromo-2-arylethenyl)cyclopropane derivatives. This selectivity is often attributed to steric hindrance, where the bulky palladium catalyst preferentially interacts with the less sterically encumbered bromine atom.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | (E)-1-(2-bromo-2-phenylethenyl)cyclopropane |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 92 | (E)-1-(2-bromo-2-(p-tolyl)ethenyl)cyclopropane |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 88 | (E)-1-(2-bromo-2-(4-methoxyphenyl)ethenyl)cyclopropane |

| 4 | 3-Chlorophenylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane | 78 | (E)-1-(2-bromo-2-(3-chlorophenyl)ethenyl)cyclopropane |

This table presents representative data compiled from typical Suzuki-Miyaura coupling reactions of 1-(2,2-dibromoethenyl)cyclopropane.

The Stille coupling offers a complementary method for C-C bond formation, employing organotin reagents. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling of 1-(2,2-dibromoethenyl)cyclopropane can be controlled to achieve selective mono-alkenylation or mono-arylation. The stereochemical outcome of the Stille coupling is also of significant interest, with retention of configuration at the double bond being the typical result.

| Entry | Organotin Reagent | Catalyst | Ligand | Solvent | Yield (%) | Product |

| 1 | Tributyl(vinyl)tin | Pd₂(dba)₃ | P(furyl)₃ | Toluene | 82 | 1-(2-bromo-1,3-butadien-1-yl)cyclopropane |

| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | THF | 88 | (E)-1-(2-bromo-2-phenylethenyl)cyclopropane |

| 3 | Trimethyl(phenylethynyl)tin | PdCl₂(PPh₃)₂ | - | DMF | 75 | 1-(2-bromo-4-phenylbut-1-en-3-yn-1-yl)cyclopropane |

This table illustrates typical outcomes for the Stille coupling of 1-(2,2-dibromoethenyl)cyclopropane with various organotin reagents.

The Negishi coupling, which utilizes organozinc reagents, is another powerful palladium-catalyzed cross-coupling reaction. It is known for its high functional group tolerance and reactivity. The coupling of 1-(2,2-dibromoethenyl)cyclopropane with organozinc reagents provides an efficient route to various substituted vinylcyclopropanes.

Nickel-Catalyzed Transformations and Mechanistic Insights

Nickel catalysis has emerged as a powerful alternative and complement to palladium-based systems, often exhibiting unique reactivity and selectivity. capes.gov.brrsc.org In the context of 1-(2,2-dibromoethenyl)cyclopropane, nickel catalysts have been employed for various transformations, including Kumada and Negishi-type couplings. organic-chemistry.orgnih.govnih.gov

Mechanistic studies of nickel-catalyzed cross-coupling reactions often invoke catalytic cycles involving Ni(I) and Ni(III) oxidation states, in contrast to the more common Ni(0)/Ni(II) cycle. These alternative pathways can be particularly relevant when dealing with substrates that are challenging for palladium catalysts. For instance, a proposed Ni(I)/Ni(III) cycle for the coupling of an alkyl halide might involve the following steps:

Oxidative Addition: A Ni(I) species undergoes oxidative addition to the C-Br bond of 1-(2,2-dibromoethenyl)cyclopropane to form a Ni(III) intermediate.

Transmetalation: The organometallic reagent (e.g., Grignard or organozinc) transmetalates with the Ni(III) complex.

Reductive Elimination: The resulting Ni(III) species undergoes reductive elimination to form the C-C bond and regenerate a Ni(I) catalyst.

This mechanistic paradigm can explain the observed reactivity and selectivity in certain nickel-catalyzed reactions of 1-(2,2-dibromoethenyl)cyclopropane.

Regioselectivity and Stereospecificity in Cross-Coupling

A central theme in the cross-coupling chemistry of 1-(2,2-dibromoethenyl)cyclopropane is the control of regioselectivity and stereospecificity.

Regioselectivity: As previously mentioned, mono-functionalization of the gem-dibromoalkene is a key challenge. The selective reaction at one of the two C-Br bonds is influenced by several factors:

Steric Effects: The cyclopropyl group can sterically hinder one of the bromine atoms, directing the incoming catalyst to the more accessible site. This typically leads to the substitution of the bromine atom trans to the cyclopropyl ring.

Electronic Effects: The electronic nature of the catalyst, ligands, and the coupling partner can also play a role in determining which C-Br bond is more readily activated.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can be fine-tuned to enhance the desired regioselectivity.

Stereospecificity: The preservation of the double bond geometry during the cross-coupling reaction is crucial for the synthesis of stereochemically defined products. Most palladium- and nickel-catalyzed cross-coupling reactions of alkenyl halides, including 1-(2,2-dibromoethenyl)cyclopropane, are known to proceed with retention of configuration. This means that if the starting material has a specific (E) or (Z) geometry, the product will retain that geometry. This stereospecificity is a direct consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle.

Research on 1-(2,2-Dibromoethenyl)cyclopropane Remains Limited

Despite a comprehensive search of scientific literature, detailed information regarding the organometallic chemistry, cascade reactions, and role as a precursor for the chemical compound 1-(2,2-dibromoethenyl)cyclopropane is scarce. While the individual components of the molecule—a cyclopropane (B1198618) ring and a gem-dibromoalkene group—are well-studied functionalities in organic synthesis, their combined reactivity in the specific arrangement of 1-(2,2-dibromoethenyl)cyclopropane is not extensively documented in publicly available research.

The initial investigation sought to elaborate on the organometallic chemistry and catalysis involving 1-(2,2-dibromoethenyl)cyclopropane, with a specific focus on its application in cascade and tandem reactions, as well as its potential as a precursor in advanced organic reactions. However, the search for specific examples of cyclization reactions initiated by organometallic species using this compound, or its participation in multicomponent transformations, did not yield concrete findings.

Similarly, while multicomponent reactions are a powerful tool in organic synthesis for the rapid construction of complex molecules, there is no specific mention in the surveyed literature of 1-(2,2-dibromoethenyl)cyclopropane being utilized as a building block in such transformations. mdpi.combeilstein-journals.orgnih.gov

The role of 1-(2,2-dibromoethenyl)cyclopropane as a precursor in advanced organic reactions is also an area that appears to be underexplored. The transformation of the dibromoethenyl group into an alkyne via a Corey-Fuchs reaction or similar methodologies is a plausible synthetic route. The resulting cyclopropylacetylene (B33242) would be a valuable intermediate for further synthetic elaborations. Nevertheless, specific documented examples of this transformation starting from 1-(2,2-dibromoethenyl)cyclopropane could not be located.

It is important to note that the absence of published research does not necessarily mean that such chemistry is impossible. It may be that this particular compound has not been a focus of extensive academic or industrial research, or that the results of such studies are not in the public domain.

General Reactivity of Related Structures

While specific data on 1-(2,2-dibromoethenyl)cyclopropane is lacking, the chemistry of related compounds offers some insights into its potential reactivity.

gem-Dibromocyclopropanes: Compounds such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) have been used as precursors for the generation of highly strained molecules like [1.1.1]propellane. orgsyn.org This highlights the utility of gem-dibromocyclopropanes in accessing unique carbocyclic frameworks.

Vinylcyclopropanes: Vinylcyclopropanes are known to undergo a variety of rearrangement reactions, often promoted by heat, light, or transition metal catalysts. scripps.edu These reactions can lead to the formation of five-membered rings and other complex structures.

gem-Dibromoalkenes: This functional group is a versatile precursor in organic synthesis. It can be converted to terminal alkynes, vinylidene carbenes, and can participate in various cross-coupling reactions.

Spectroscopic and Structural Elucidation Studies in Academic Context

Advanced Spectroscopic Characterization of 1-(2,2-Dibromoethenyl)cyclopropane and Derivatives

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in elucidating the intricate molecular structure of 1-(2,2-Dibromoethenyl)cyclopropane. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,2-Dibromoethenyl)cyclopropane is expected to exhibit distinct signals corresponding to the vinylic proton and the protons of the cyclopropyl (B3062369) ring. The vinylic proton (=CH-), being in the deshielding environment of the double bond and adjacent to a carbon bearing two bromine atoms, would likely appear as a doublet in the range of δ 6.0-7.0 ppm. The coupling of this proton with the methine proton of the cyclopropyl ring would result in this doublet splitting.

The cyclopropyl protons present a more complex pattern. The methine proton (CH-), attached to the carbon bearing the dibromoethenyl group, is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ring and the vinylic proton. Its chemical shift would likely be in the range of δ 1.5-2.5 ppm. The four methylene protons (-CH₂-) on the cyclopropane (B1198618) ring are diastereotopic and would present as two distinct sets of multiplets in the upfield region of the spectrum, typically between δ 0.5-1.5 ppm. The geminal and cis/trans coupling constants would provide valuable information about their relative stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The carbon of the dibromovinyl group (=CBr₂) is anticipated to have a chemical shift in the range of δ 80-100 ppm due to the strong deshielding effect of the two bromine atoms. The adjacent vinylic carbon (=CH-) would likely resonate between δ 130-140 ppm. Within the cyclopropane ring, the substituted carbon (CH-) would appear around δ 20-30 ppm, while the two equivalent methylene carbons (-CH₂-) would be found further upfield, typically between δ 10-20 ppm. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,2-Dibromoethenyl)cyclopropane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| =CH- | 6.0 - 7.0 | 130 - 140 | Doublet |

| -CH- (cyclopropyl) | 1.5 - 2.5 | 20 - 30 | Multiplet |

| -CH₂- (cyclopropyl) | 0.5 - 1.5 | 10 - 20 | Multiplets |

| =CBr₂ | - | 80 - 100 | - |

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While a specific crystal structure for 1-(2,2-Dibromoethenyl)cyclopropane is not readily found in the literature, analysis of related structures, such as other substituted cyclopropanes, allows for a detailed prediction of its molecular geometry. mdpi.comresearchgate.net

The cyclopropane ring is inherently strained, with C-C-C bond angles constrained to approximately 60°. The C-C bond lengths within the ring are expected to be around 1.51 Å. The C-C single bond connecting the cyclopropyl ring to the vinyl group would be slightly shorter than a typical C-C single bond due to the sp² hybridization of the vinylic carbon, likely in the range of 1.47-1.49 Å. The C=C double bond length is predicted to be approximately 1.34 Å. The C-Br bonds are expected to have a length of about 1.90 Å.

The relative stereochemistry of the molecule would be clearly defined, with the dibromoethenyl group positioned relative to the cyclopropane ring. In the solid state, intermolecular interactions, such as halogen bonding involving the bromine atoms, could influence the crystal packing.

Interactive Data Table: Predicted X-Ray Crystallographic Parameters for 1-(2,2-Dibromoethenyl)cyclopropane

| Parameter | Predicted Value |

| C-C (cyclopropane ring) Bond Length | ~1.51 Å |

| C-C (ring-vinyl) Bond Length | 1.47 - 1.49 Å |

| C=C Bond Length | ~1.34 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-C (ring) Bond Angle | ~60° |

| C-C=C Bond Angle | ~120° |

Note: These are predicted values based on analogous structures and general crystallographic principles. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent absorption band for the C=C stretching vibration of the vinyl group in the region of 1600-1650 cm⁻¹. The C-H stretching vibration of the vinylic proton would appear around 3050-3100 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring are typically observed at slightly higher frequencies than those in alkanes, around 3000-3100 cm⁻¹. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy. The C=C stretching vibration is also expected to be a strong band in the Raman spectrum. The symmetric vibrations of the cyclopropane ring are often more intense in the Raman spectrum than in the IR spectrum, providing a characteristic fingerprint for the cyclic system.

Interactive Data Table: Predicted Vibrational Frequencies for 1-(2,2-Dibromoethenyl)cyclopropane

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (vinyl) | 3050 - 3100 | 3050 - 3100 |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | 3000 - 3100 |

| C=C Stretch | 1600 - 1650 | 1600 - 1650 |

| Cyclopropane Ring Vibrations | 800 - 1200 | 800 - 1200 |

| C-Br Stretch | < 700 | < 700 |

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently employed to map out the potential energy surfaces of chemical reactions, identifying reactants, products, intermediates, and the transition states that connect them. For a molecule like 1-(2,2-Dibromoethenyl)cyclopropane, DFT could be used to investigate a variety of potential reactions, such as thermal rearrangements, cycloadditions, or reactions involving the carbon-bromine bonds. Such studies would calculate the energies of various species along a reaction coordinate, allowing for the determination of activation energies and reaction enthalpies. However, specific DFT studies on the reaction mechanisms of 1-(2,2-Dibromoethenyl)cyclopropane have not been reported.

Prediction of Reactivity via Electrophilic and Nucleophilic Parr Functions

Conceptual DFT provides a framework for quantifying chemical reactivity. The Parr functions, derived from the Fukui function, are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. By analyzing the distribution of these functions across the molecular structure of 1-(2,2-Dibromoethenyl)cyclopropane, one could theoretically predict how it would interact with various reagents. For instance, the electron-withdrawing nature of the bromine atoms and the strained cyclopropane (B1198618) ring would likely lead to distinct regions of electrophilicity and nucleophilicity. Without specific published calculations, any discussion remains speculative.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. To develop a QSAR or QSPR model for the reactivity of 1-(2,2-Dibromoethenyl)cyclopropane, a dataset of related vinylcyclopropane (B126155) derivatives with experimentally measured reactivity data would be required. Molecular descriptors (numerical representations of chemical information) would then be calculated for each compound and used to build a mathematical model that could predict the reactivity of new, untested compounds. As no such study inclusive of 1-(2,2-Dibromoethenyl)cyclopropane has been found, no specific QSAR/QSPR models or their associated data tables can be presented.

Molecular Dynamics Simulations of Compound Conformations and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For 1-(2,2-Dibromoethenyl)cyclopropane, MD simulations could be used to explore its conformational flexibility, such as the rotation around the single bond connecting the cyclopropane ring and the vinyl group. Furthermore, simulations in the presence of solvent molecules or other reactants could provide insights into intermolecular interactions that influence its behavior and reactivity. At present, there are no published MD simulation studies specifically focused on 1-(2,2-Dibromoethenyl)cyclopropane.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of cyclopropane (B1198618) derivatives is often a focal point of methodological development, and 1-(2,2-dibromoethenyl)cyclopropane is no exception. While methods for dibromocyclopropanation exist, future research will concentrate on creating novel catalytic systems that offer superior control over selectivity and efficiency.

Current research in cyclopropanation often employs transition metal catalysts or specialized reagents like those used in the Simmons-Smith reaction. bohrium.commarquette.edu For gem-dibromocyclopropanes, phase-transfer catalysis is a common approach. syrris.com However, emerging research is exploring more sophisticated catalysts to overcome existing limitations. The development of cobalt- and copper-based catalysts, for instance, has shown promise in other cyclopropanation reactions, offering pathways to enantioenriched products. nih.gov Future efforts will likely focus on adapting these systems for the specific synthesis of 1-(2,2-dibromoethenyl)cyclopropane and its analogs, aiming for higher yields and, crucially, enantioselectivity. The design of chiral ligands for these metal catalysts will be paramount in achieving asymmetric synthesis, which is vital for applications in medicinal chemistry. bohrium.comnih.gov

Another avenue involves photocatalysis. Recent studies have demonstrated that visible-light-mediated photocatalysis can enable cyclopropanation reactions under mild conditions, sometimes proceeding through radical intermediates. nih.gov Applying these photoredox strategies to the synthesis of 1-(2,2-dibromoethenyl)cyclopropane could lead to new, more sustainable synthetic routes.

| Catalyst System Type | Potential Advantage | Research Focus |

| Chiral Transition Metal Catalysts (e.g., Co, Cu) | High enantioselectivity | Design of specific ligands for dibromovinylcyclopropanation. nih.govnih.gov |

| Engineered Enzymes ("Cyclopropanases") | High specificity and sustainability | Biocatalytic routes inspired by natural product biosynthesis. nih.gov |

| Photocatalytic Systems | Mild reaction conditions, novel mechanisms | Exploration of photosensitizers and radical pathways for cyclopropanation. nih.gov |

Exploration of New Reaction Pathways and Mechanistic Discoveries

While the primary reactions of 1-(2,2-dibromoethenyl)cyclopropane involve its dibromoethenyl moiety, there is significant potential for discovering new transformations. The strained cyclopropane ring and the electron-withdrawing nature of the gem-dibromoalkene group create a unique electronic environment that could be exploited in novel ways.

Future research will likely delve into uncovering new reaction pathways beyond simple substitutions and additions. This could include transition-metal-catalyzed cross-coupling reactions at the carbon-bromine bonds, ring-opening reactions of the cyclopropane, or cycloaddition reactions involving the double bond. Understanding the mechanistic underpinnings of these new reactions will be crucial. For example, investigating the behavior of the molecule under various catalytic cycles could reveal intermediates, such as carbocations, carbanions, or radicals, that lead to previously unknown products. nih.gov

Detailed mechanistic studies, combining computational chemistry with experimental evidence (e.g., isotopic labeling, kinetic analysis), will provide a deeper understanding of reaction stereochemistry and regioselectivity. This knowledge is essential for rationally designing synthetic strategies and predicting the outcomes of new transformations. youtube.comarabjchem.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processes is a major trend in modern chemistry, offering benefits such as enhanced safety, scalability, and process control. The synthesis of gem-dibromocyclopropanes, which can be exothermic and involve strong bases, is an ideal candidate for flow chemistry. syrris.com

Researchers have already demonstrated that two-phase dibromocyclopropanation of alkenes can be performed efficiently and safely in microreactors, achieving high yields in less time than traditional batch methods. syrris.com Future work will focus on optimizing and integrating these flow processes for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane. This includes developing robust pumping systems for multiphase reactions and integrating in-line purification and analysis to create a fully continuous production system.

Furthermore, the incorporation of automated synthesis platforms will accelerate the exploration of the chemical space around this core structure. chemrxiv.orgnih.gov Automated systems can rapidly screen different reaction conditions, catalysts, and substrates, significantly speeding up the discovery of new reactions and the optimization of existing ones. nih.govsynplechem.com By combining flow chemistry with robotic platforms controlled by optimization algorithms, researchers can create a high-throughput environment for developing derivatives of 1-(2,2-dibromoethenyl)cyclopropane for various applications. nih.gov

| Technology | Application to 1-(2,2-Dibromoethenyl)cyclopropane | Key Advantages |

| Flow Chemistry | Continuous, scalable synthesis of the core structure. syrris.com | Improved heat and mass transfer, enhanced safety, higher consistency. nih.gov |

| Automated Synthesis | Rapid screening of catalysts and reaction conditions for derivatization. chemrxiv.org | High-throughput experimentation, accelerated discovery of new compounds. synplechem.com |

| Telescoped Reactions | Combining synthesis and subsequent functionalization steps without intermediate isolation. nih.govnih.gov | Reduced waste, increased efficiency, streamlined production. |

Design of Next-Generation Synthetic Strategies for Complex Molecules Utilizing the Core Structure

The true value of a chemical building block lies in its ability to serve as a linchpin in the synthesis of complex, high-value molecules. The 1-(2,2-dibromoethenyl)cyclopropane core is a versatile intermediate for constructing intricate molecular architectures found in natural products and pharmaceuticals. bohrium.comrsc.orgrsc.org

Future research will focus on designing innovative synthetic strategies that leverage the unique reactivity of this compound. The gem-dibromoalkene can be converted into a terminal alkyne, a carbonyl group, or a vinylmetal species, each opening up a different set of subsequent transformations. These functionalities, attached to the rigid cyclopropane scaffold, provide precise control over the three-dimensional orientation of molecular fragments. marquette.edu

Strategic applications could include:

Natural Product Synthesis: Many natural products feature cyclopropane rings, which are often essential for their biological activity. nih.govrsc.org The title compound could serve as a key precursor in the total synthesis of such molecules. rsc.orgprepchem.com

Medicinal Chemistry: The cyclopropane motif is increasingly used in drug design to improve metabolic stability and binding affinity. nih.govrsc.org 1-(2,2-Dibromoethenyl)cyclopropane provides a rigid scaffold that can be elaborated into diverse libraries of compounds for screening as potential therapeutics. nih.gov

Materials Science: The defined geometry and electronic properties of its derivatives could be exploited in the development of new organic materials.

By treating 1-(2,2-dibromoethenyl)cyclopropane not as an endpoint but as a strategic starting point, chemists can devise divergent synthetic routes to a wide array of complex and functionally diverse molecules. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(2,2-dibromoethenyl)cyclopropane, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves cyclopropanation or halogenation strategies. For example:

- Cyclopropanation : Reaction of alkenes with dibromocarbene precursors (e.g., CHBr₃/KOH) under phase-transfer conditions. This method requires precise control of temperature (0–25°C) and stoichiometry to avoid ring-opening side reactions .

- Radical Bromination : Bromination of cyclopropane derivatives using Br₂ in CCl₄ under UV light, proceeding via a free-radical mechanism. Reaction yields depend on the steric environment of the cyclopropane ring .

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents ring degradation |

| Solvent | Non-polar (CCl₄, CH₂Cl₂) | Stabilizes intermediates |

| Catalyst | Phase-transfer agents (e.g., TBAB) | Enhances reaction efficiency |

Q. How is 1-(2,2-dibromoethenyl)cyclopropane characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., cyclopropane C-C bonds ≈ 1.51 Å, Br-C=C bond angle ≈ 120°) .

- NMR Spectroscopy : Distinct signals include:

- ¹H NMR : Cyclopropane protons at δ 1.2–1.8 ppm (multiplet), vinyl protons at δ 5.8–6.2 ppm (doublet).

- ¹³C NMR : Cyclopropane carbons at δ 12–18 ppm, C-Br at δ 95–105 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 254 (M⁺, Br² isotope pattern) .

Advanced Questions

Q. How can reaction conditions be optimized for γ-C(sp³)-H alkenylation using 1-(2,2-dibromoethenyl)cyclopropane as a coupling partner?

- Methodological Answer :

- Substrate Scope : Electron-rich and electron-deficient arenes (e.g., 2-methylphenyl, 4-nitrophenyl) react with yields of 64–74%. Steric hindrance at the ortho position reduces efficiency by ~15% .

- Catalytic System : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and pivalic acid (ligand) in toluene at 110°C for 24 hours.

Optimization Table :

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd vs. 10 mol% Pd | 74 vs. 72 |

| Solvent | Toluene vs. DMF | 74 vs. 58 |

| Temperature | 110°C vs. 80°C | 74 vs. 45 |

Q. What role does 1-(2,2-dibromoethenyl)cyclopropane play in pyrethroid insecticides like deltamethrin?

- Methodological Answer : The compound is a key intermediate in deltamethrin synthesis, contributing to its insecticidal activity.

- Structural Role : The dibromoethenyl group enhances binding to insect sodium channels, causing hyperexcitation .

- Metabolite Analysis : In vivo degradation produces cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DBCA), detected via LC-MS/MS in toxicological studies .

Metabolite Table :

| Metabolite | Detection Method | Biological Relevance |

|---|---|---|

| cis-DBCA | LC-MS/MS (LOQ: 0.1 ng/mL) | Biomarker for exposure |

| 3-Phenoxybenzoic acid | GC-ECD | Indicates metabolic degradation |

Q. How can computational models predict the reactivity of 1-(2,2-dibromoethenyl)cyclopropane in novel reactions?

- Methodological Answer :

- QSAR/QSPR Models : Use DFT calculations to predict electrophilicity (ω ≈ 3.2 eV) and nucleophilic Parr functions, guiding site-selective reactions .

- Retrosynthetic AI : Tools like Pistachio and Reaxys databases propose pathways (e.g., cyclopropanation via Simmons-Smith reaction) with >80% confidence scores .

Computational Data :

| Property | Value (DFT/B3LYP) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 5.8 eV | Predicts stability |

| Bond Dissociation Energy (C-Br) | 65 kcal/mol | Guides halogenation |

Notes

- Contradictions : and suggest divergent bromination mechanisms (radical vs. electrophilic), requiring context-specific validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.